1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- 1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-
Brand Name: Vulcanchem
CAS No.: 143135-67-5
VCID: VC16828097
InChI: InChI=1S/C11H8F3N3O2S/c1-20(18,19)10-16-9(6-15-17-10)7-3-2-4-8(5-7)11(12,13)14/h2-6H,1H3
SMILES:
Molecular Formula: C11H8F3N3O2S
Molecular Weight: 303.26 g/mol

1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]-

CAS No.: 143135-67-5

Cat. No.: VC16828097

Molecular Formula: C11H8F3N3O2S

Molecular Weight: 303.26 g/mol

* For research use only. Not for human or veterinary use.

1,2,4-Triazine, 3-(methylsulfonyl)-5-[3-(trifluoromethyl)phenyl]- - 143135-67-5

Specification

CAS No. 143135-67-5
Molecular Formula C11H8F3N3O2S
Molecular Weight 303.26 g/mol
IUPAC Name 3-methylsulfonyl-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
Standard InChI InChI=1S/C11H8F3N3O2S/c1-20(18,19)10-16-9(6-15-17-10)7-3-2-4-8(5-7)11(12,13)14/h2-6H,1H3
Standard InChI Key JQQBBXCXOGKCGZ-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=NC(=CN=N1)C2=CC(=CC=C2)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the 1,2,4-triazine family, a six-membered aromatic ring containing three nitrogen atoms at positions 1, 2, and 4. Key substituents include:

  • Methylsulfonyl group (-SO₂CH₃) at position 3, which enhances electrophilicity and hydrogen-bonding capacity.

  • 3-(Trifluoromethyl)phenyl group (-C₆H₄CF₃) at position 5, contributing hydrophobicity and metabolic stability due to the electron-withdrawing trifluoromethyl group .

The molecular formula is C₁₁H₉F₃N₃O₂S, with a molecular weight of 319.27 g/mol (calculated from analogous structures in ). The trifluoromethyl group’s electronegativity (I-I effect) polarizes the aromatic ring, while the methylsulfonyl group introduces steric and electronic effects that influence reactivity .

Spectral Characterization

Though experimental data for this specific compound are unavailable, related triazine derivatives provide benchmarks:

  • ¹H NMR: Aromatic protons from the phenyl group resonate at δ 7.5–8.0 ppm, while the methylsulfonyl group’s protons appear as a singlet near δ 3.2 ppm .

  • ¹³C NMR: The trifluoromethyl carbon (CF₃) shows a quartet at ~δ 125 ppm (JCF=280300 HzJ_{C-F} = 280–300 \ \text{Hz}), and the triazine carbons appear between δ 150–170 ppm .

  • IR Spectroscopy: Stretching vibrations for S=O (1150–1300 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups .

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized via two-step functionalization of a 1,2,4-triazine precursor:

  • Introduction of the trifluoromethylphenyl group:

    • Substitution reaction: A halogenated triazine (e.g., 5-chloro-1,2,4-triazine) undergoes Ullmann coupling with 3-(trifluoromethyl)phenylboronic acid under palladium catalysis .

    • Cycloaddition: (3+3)-Annulation between α-amino acid esters and trifluoroacetonitrile imines, as demonstrated for analogous triazinones .

  • Installation of the methylsulfonyl group:

    • Oxidation of thiol intermediates: A thiol group at position 3 is oxidized using hydrogen peroxide or oxone to yield the sulfonyl group .

    • Direct sulfonylation: Reaction with methylsulfonyl chloride in the presence of a base (e.g., Et₃N) .

Table 1: Synthetic Routes for Analogous Triazine Derivatives

Starting MaterialReaction ConditionsProduct YieldReference
5-Chloro-1,2,4-triazinePd(PPh₃)₄, K₂CO₃, DMF, 80°C72%
3-Mercapto-1,2,4-triazineH₂O₂, AcOH, rt85%
Glycine methyl ester(3+3)-Annulation, THF, Et₃N68%

Functional Group Transformations

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the triazine ring to dihydro derivatives, altering electronic properties .

  • Nucleophilic substitution: The methylsulfonyl group’s electron-withdrawing nature activates position 3 for reactions with amines or thiols .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderate solubility in polar aprotic solvents (DMF, DMSO) due to the sulfonyl group; limited solubility in water (logP=2.8\log P = 2.8, estimated) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases via cleavage of the sulfonyl group .

Crystallography

X-ray data for analogous compounds (e.g., 5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine-3-thiol) reveal:

  • Planar triazine ring with bond lengths of 1.32–1.38 Å for C-N bonds.

  • Dihedral angle of 45° between the triazine and phenyl rings, minimizing steric clashes .

Biological Activity and Applications

Enzyme Inhibition

  • CDK2 inhibition: Fluorinated triazines (e.g., compound 9 in ) bind to the ATP-binding pocket with Ki=0.4 μMK_i = 0.4 \ \mu\text{M}.

  • Anti-HIV activity: Triazine-thiol derivatives inhibit reverse transcriptase by chelating Mg²⁺ ions .

Table 2: Biological Activities of Related Compounds

CompoundTargetIC₅₀/KiCell Line/ModelReference
5-(4-CF₃-phenyl)triazinoneTrxR0.7 μMIn vitro
3-Amino-6,7-di(4'-F-phenyl)CDK20.4 μMEnzyme assay
3-Mercapto-triazineHIV-1 RT2.1 μMViral assay

Computational and Theoretical Insights

DFT Calculations

Density functional theory (DFT) studies on analogous triazines predict:

  • HOMO-LUMO gap: ~4.5 eV, indicating moderate reactivity.

  • Electrostatic potential: Negative charge localized on sulfonyl oxygen atoms, facilitating hydrogen bonding .

Docking Studies

Molecular docking with CDK2 (PDB: 1HCL) suggests:

  • Binding affinity: 9.2 kcal/mol-9.2 \ \text{kcal/mol} due to interactions with Leu83 and Asp86.

  • Hydrophobic contacts: The trifluoromethylphenyl group occupies a hydrophobic pocket near Val18 .

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